molecular formula C10H10N4OS B2549388 (E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide CAS No. 865660-29-3

(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide

Cat. No.: B2549388
CAS No.: 865660-29-3
M. Wt: 234.28
InChI Key: VVPIMIKPFDVBAU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions . For instance, they can be refluxed with acetylacetone or ethylacetoacetate to obtain different compounds . Nucleophilic substitution reactions can also be carried out on these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific information about the properties of “(E)-N’-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide” is not available, pyrimidine derivatives in general have been studied for their properties .

Scientific Research Applications

Synthesis and Biological Applications

  • Pyrimidine derivatives, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized from visnagenone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase inhibitors and possess analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antifungal and Antimicrobial Activities

  • Certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound have demonstrated antifungal effects against Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

Applications in Imaging and Disease Diagnosis

  • Pyrimidine derivatives have been investigated as potential PET agents for imaging LRRK2 enzyme in Parkinson's disease, highlighting their role in developing diagnostic tools for neurodegenerative disorders (Wang et al., 2017).

Corrosion Inhibition

  • Pyridopyrimidinone derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. Their efficacy demonstrates the potential of pyrimidine compounds in industrial applications, particularly in protecting metals from corrosion (Abdallah et al., 2018).

Material Science and Catalysis

  • Novel heterometallic Cu2Co2 clusters incorporating polytopic N-donor ligands formed in situ from pyrimidine derivatives have been synthesized, showcasing the compound's versatility in forming complex structures with potential applications in catalysis and material science (Zheng & Hu, 2021).

Properties

IUPAC Name

N-methoxy-N'-(4-thiophen-2-ylpyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-15-13-7-12-10-11-5-4-8(14-10)9-3-2-6-16-9/h2-7H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPIMIKPFDVBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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